
Pfn1-IN-C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pfn1-IN-C1 is an inhibitor of Profilin1 (Pfn1). It has been shown to reduce the overall level of cellular filamentous (F)-actin, slow EC migration and proliferation, and inhibit the angiogenic ability of EC both in vitro and ex vivo.
科学的研究の応用
Regulation and Tumor Suppression
- Tumor Suppressor Activity : Profilin 1 (PFN1) regulates the microfilament system and is involved in various signaling pathways. Its importance in human tissue differentiation is highlighted by the fact that low PFN1 levels in human cancer cells are associated with a tumorigenic phenotype, which can be reversed by increasing PFN1 levels. This is particularly noted in the context of breast cancer cells, indicating its role as a tumor suppressor (Wittenmayer et al., 2004).
Stemness and Tumor-Initiating Potential
- Impact on Stemness : PFN1 overexpression in breast cancer cells reduces their stem-like phenotype and tumor-initiating ability. The balanced expression of PFN1 is crucial for maintaining optimal stemness and tumor-initiating capability in breast cancer cells (Jiang et al., 2017).
Regulation of Cell Migration
- Cell Migration and Breast Cancer : PFN1 is a mediator of actin polymerization and regulates cell migration. Its low expression is implicated in the tumorigenesis of various cancers, including breast cancer. The study highlights the role of the C-terminus of Hsc70-interacting protein (CHIP) in regulating Pfn1 levels and its impact on cell migration and metastasis in breast cancer (Choi et al., 2014).
- Context-Specific Role in Cell Migration : PFN1 plays a dual role in cell migration, where it can either inhibit or promote motility depending on the context and cell type. This review summarizes the biochemistry and functional aspects of PFN1 in normal cells and its emerging role in cancer cells, explaining its context-specific role in cell migration (Ding et al., 2012).
Visualization and Functional Analysis
- Visualization of PFN1 : A study on PFN1 as a cytoskeletal protein details engineered genetically encoded versions of tagged PFN1 that behave identically to the tag-free protein. This provides a tool for studying the dynamic interactions of PFN1 with actin or microtubules in vitro and in various cell processes or disease states (Pimm et al., 2022).
Role in Cancer and Disease
- PFN1 in Cancer : PFN1's role in cancer, including its functions in actin polymerization and cell functions like motility, proliferation, and transcription, has been a focus of recent studies. Abnormal expression or deletion of PFN1 can lead to disease development, making it a significant factor in cancer diagnosis and therapy (Wang et al., 2021).
- PFN1 and Breast Cancer Metastasis : PFN1 plays a dichotomous role in the early and late steps of breast cancer metastasis. While loss of PFN1 expression enhances dissemination from primary tumors, it inhibits metastatic outgrowth, indicating a key role in metastatic colonization (Ding et al., 2014).
Inhibition Strategies and Therapeutic Potential
- Small-Molecule Inhibition : Research on structure-based virtual screening has identified small-molecule inhibitors of the PFN1-actin interaction, providing a novel approach for interfering with actin-mediated cellular activities and biological processes, potentially useful in cytoskeletal research and therapeutic applications (Gau et al., 2017).
PFN1 in Neurodegenerative Diseases
- PFN1 and Familial ALS : Mutations in PFN1 have been linked to familial amyotrophic lateral sclerosis (ALS). This study shows that mutant PFN1 forms aggregates that sequester TDP-43, a key molecule in ALS, suggesting a gain-of-toxic-function mechanism in neurodegeneration (Tanaka et al., 2016).
特性
CAS番号 |
919010-46-1 |
|---|---|
分子式 |
C19H15N7O2 |
分子量 |
373.37 |
IUPAC名 |
9-(3-Hydroxyphenyl)-8-(p-tolyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
InChIキー |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
SMILES |
OC1=NN=C(C2=CC=C(C)C=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pfn1-IN-C1; Pfn1 IN C1; Pfn1INC1; Pfn1 inhibitor C1; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
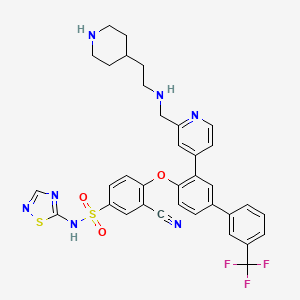

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
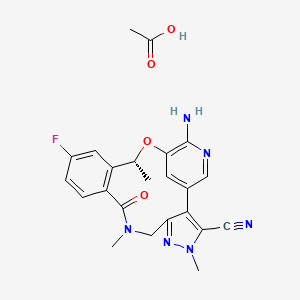
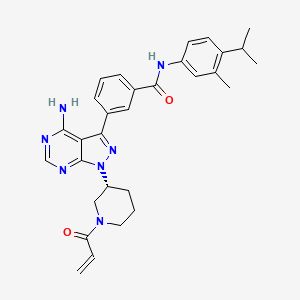

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
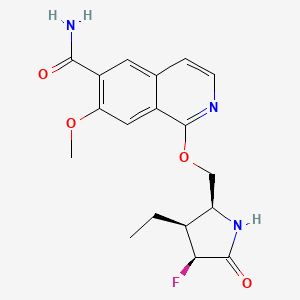
![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

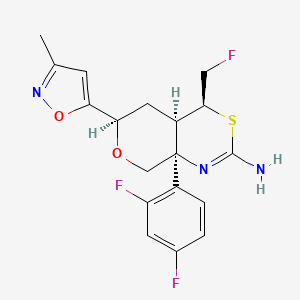
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)